1-Decylamine Hydrobromide
Description
Significance of Long-Chain Alkylammonium Halides in Molecular Systems
Long-chain alkylammonium halides represent a significant class of compounds in molecular science due to their amphiphilic nature, which consists of a hydrophilic ammonium (B1175870) headgroup and a long hydrophobic alkyl tail. This dual character drives their self-assembly into organized structures like micelles, vesicles, and layered crystalline solids. researchgate.net These assemblies are of fundamental interest as they serve as model systems for understanding more complex biological structures such as cell membranes. iucr.org The interplay between the strong, charge-assisted hydrogen bonds of the ammonium headgroups and the weaker van der Waals forces between the alkyl chains governs their molecular packing and resulting material properties. iucr.orgmdpi.com This structural versatility makes them crucial components in various applications, including as surfactants, phase-transfer catalysts, and as organic spacers in the formation of organic-inorganic hybrid materials like perovskites, which have promising optoelectronic properties. iucr.orgamericanchemicalsuppliers.com The ability of the alkyl chains to undergo conformational changes and the polymorphism exhibited by these compounds are key areas of research, providing insights into phase transitions and molecular motion in condensed matter. uj.ac.za
Historical Context and Contemporary Relevance in Chemical Science
The study of n-alkylammonium halides has a long history rooted in the investigation of surfactants and amphiphilic self-assembly. Early research focused on their basic physicochemical properties and their behavior in solution. Over time, interest expanded to their solid-state properties, revealing complex polymorphic behavior and stepwise melting processes. researchgate.net The ability to form well-defined layered structures, or lamellae, has made them a subject of crystallographic studies for decades.
In contemporary chemical science, these compounds have gained renewed relevance. They are integral to the development of advanced materials, most notably as components in the synthesis of 2D and quasi-2D hybrid perovskites for solar cells and other optoelectronic devices. researchgate.net The length of the alkyl chain is a critical parameter that influences the crystal structure and properties of these materials. Furthermore, their role as templates and structure-directing agents is being explored in the synthesis of mesoporous materials and nanoparticles. sigmaaldrich.com The study of their phase transitions continues to be an active area, providing a deeper understanding of order-disorder phenomena in molecular crystals. oup.com
Current Research Landscape and Emerging Trajectories
The current research landscape for long-chain alkylammonium halides, including 1-Decylamine Hydrobromide, is diverse. A significant focus is on their application in materials science, particularly in tuning the properties of hybrid perovskites for enhanced stability and efficiency. researchgate.net Researchers are investigating how variations in the alkyl chain length and the halide anion affect the structural and electronic properties of these materials. The polymorphism of these salts is being studied in detail using techniques like X-ray diffraction and thermal analysis to map out their complex phase diagrams and understand the thermodynamics of their phase transitions. uj.ac.za
Emerging research is directed towards their use in creating novel supramolecular assemblies and functional materials. This includes their role in gel formation for controlled crystallization of pharmaceuticals and their use as building blocks in crystal engineering. ciac.jl.cn The non-covalent interactions, such as hydrogen and halogen bonds within their crystal structures, are being systematically studied to better predict and control their self-assembly into desired architectures. mdpi.comrsc.org There is also growing interest in their hydrated crystal forms, which introduce additional complexity and functionality through water-mediated hydrogen-bonding networks. researchgate.net
Physicochemical and Structural Characterization of this compound
Synthesis and Physicochemical Properties
This compound can be synthesized through a straightforward acid-base reaction. A common method involves the addition of hydrobromic acid to an ethanol (B145695) solution of 1-decylamine. iucr.org The resulting salt precipitates from the solution and can be purified by recrystallization from a suitable solvent like chloroform (B151607) to yield single crystals. iucr.org
The physicochemical properties of this compound and its constituent amine are summarized below. The properties of the free amine, 1-decylamine, provide context for the behavior of the hydrobromide salt.
| Property | Value | Compound |
| Molecular Formula | C₁₀H₂₄BrN | This compound |
| Molecular Weight | 238.21 g/mol | This compound |
| Appearance | White Solid | This compound |
| Molecular Formula | C₁₀H₂₃N | 1-Decylamine |
| Molecular Weight | 157.30 g/mol | 1-Decylamine |
| Melting Point | 12-14 °C | 1-Decylamine |
| Boiling Point | 216-218 °C | 1-Decylamine |
| Density | 0.787 g/mL at 25 °C | 1-Decylamine |
Data sourced from references sigmaaldrich.comnih.govnist.gov.
Structural Analysis
Crystallography and Molecular Geometry
The crystal structure of this compound (decylammonium bromide) has been determined by X-ray crystallography. researchgate.net Like other long-chain n-alkylammonium halides, it forms a layered structure in the solid state. researchgate.netiucr.org These layers consist of a hydrophilic region containing the ammonium headgroups (–NH₃⁺) and bromide anions (Br⁻), and a hydrophobic region where the decyl chains pack together. researchgate.net The decyl chains typically adopt an all-trans conformation, maximizing van der Waals interactions. iucr.org The crystal packing is a balance between the strong electrostatic and hydrogen-bonding interactions in the hydrophilic layer and the weaker hydrophobic interactions in the organic layer. iucr.org
Spectroscopic and Thermal Analysis
Spectroscopic techniques are essential for characterizing the structure and dynamics of this compound.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods are used to study the conformational order of the alkyl chains. In the crystalline state, the molecules typically exhibit an all-trans structure. ciac.jl.cn In solution or in disordered phases, gauche isomers appear, leading to changes in the spectra. ciac.jl.cn
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR is particularly useful for studying conformational disorder and motion within the alkyl chains as a function of temperature. tandfonline.com Changes in the chemical shifts of the carbon atoms can be correlated with phase transitions and increased molecular mobility, especially at the ends of the alkyl chains. tandfonline.com
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to investigate the thermotropic phase transitions. researchgate.net Long-chain alkylammonium halides often exhibit stepwise melting, with several solid-solid phase transitions occurring before the final melting into an isotropic liquid. researchgate.netuj.ac.za Thermogravimetric Analysis (TGA) can be used to detect the presence of solvent molecules (e.g., water in a hydrate) by monitoring mass loss upon heating. researchgate.net
Phase Behavior and Intermolecular Interactions
Phase Transitions and Polymorphism
Long-chain n-alkylammonium halides are well-known for their rich polymorphic behavior, and this compound is expected to follow this trend. uj.ac.za Polymorphism refers to the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have distinct crystal structures and, consequently, different physical properties. The conformational flexibility of the alkyl chain and the different possible arrangements of the hydrogen-bonding network contribute to this phenomenon. iucr.org
These compounds undergo a series of phase transitions upon heating. researchgate.net At low temperatures, they exist in a well-ordered crystalline phase. As the temperature increases, they can transition to one or more "rotator" or "smectic" phases, which are types of liquid crystals or disordered solids. researchgate.net In these intermediate phases, the molecules may have increased rotational or translational freedom while still maintaining some degree of long-range order. For instance, the alkyl chains might become conformationally disordered while the layered structure is maintained. tandfonline.com These transitions can be detected as distinct peaks in a DSC thermogram. researchgate.net
Intermolecular Forces in the Crystalline State
The crystal structure of this compound is stabilized by a combination of intermolecular forces.
Hydrogen Bonding: The primary and strongest interactions are the charge-assisted hydrogen bonds between the ammonium headgroups (–NH₃⁺) and the bromide anions (Br⁻). mdpi.com These N–H···Br interactions are crucial in organizing the hydrophilic layers of the crystal structure. iucr.org In hydrated forms, water molecules can act as bridges, forming O–H···Br and N–H···O hydrogen bonds, further stabilizing the lattice. iucr.org
Halogen Bonding: In addition to hydrogen bonds, weaker interactions such as pnictogen bonds (N···Br) and other non-covalent interactions can also influence the crystal packing. mdpi.com The nature of the C–Br···Br–C interactions in molecular crystals is also a subject of study, where dispersion forces play a dominant role. rsc.org
The balance and interplay of these different intermolecular forces determine the specific polymorphic form that crystallizes and the temperatures at which phase transitions occur. iucr.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
decan-1-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.BrH/c1-2-3-4-5-6-7-8-9-10-11;/h2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPUKAXZALFIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCN.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10784920 | |
| Record name | Decan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10784920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32509-44-7 | |
| Record name | Decan-1-amine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10784920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Synthesis of the n-Decylamine Precursor
The primary amine, n-decylamine, serves as the essential starting material for producing 1-decanamine hydrobromide. Its synthesis can be achieved through several established chemical pathways, most notably via nucleophilic substitution or reductive amination.
Nucleophilic Substitution Reactions (e.g., SN2 Pathways)
One of the classic methods for preparing primary amines is through nucleophilic substitution. The Gabriel synthesis provides a reliable SN2 pathway that avoids the common issue of over-alkylation, which often plagues direct alkylation of ammonia (B1221849). masterorganicchemistry.com
The process begins with the deprotonation of phthalimide (B116566) using a base like potassium hydroxide (B78521) (KOH) or sodium hydride (NaH) to form a nucleophilic phthalimide salt. masterorganicchemistry.com This salt then reacts with a primary alkyl halide, such as 1-bromodecane (B1670165) or 1-chlorodecane. The phthalimide anion attacks the alkyl halide in a typical SN2 reaction, displacing the halide and forming N-decylphthalimide. A key advantage of this method is that the resulting N-alkylphthalimide is not nucleophilic enough to react further, thus preventing the formation of secondary or tertiary amines. masterorganicchemistry.com
The final step involves the liberation of the primary amine from the N-decylphthalimide intermediate. This is commonly achieved by hydrazinolysis, where the addition of hydrazine (B178648) (N₂H₂) cleaves the phthalimide group, yielding the desired 1-decylamine and the stable phthalhydrazide (B32825) byproduct. masterorganicchemistry.comshu.ac.uk While effective, isolating the 1-decylamine can sometimes be challenging due to its adsorption onto the phthalhydrazide crystals, necessitating careful solvent extraction for purification. shu.ac.uk
Reductive Amination Protocols for Primary Amine Formation
Reductive amination is a highly versatile and widely used one-pot method for synthesizing amines from carbonyl compounds. wikipedia.org To produce the primary amine n-decylamine, the reaction starts with decanal (B1670006) (a ten-carbon aldehyde) and ammonia. nih.govd-nb.info
The reaction proceeds through the initial formation of a hemiaminal, which then reversibly loses a water molecule to form an imine intermediate. This imine is subsequently reduced in situ to the target primary amine, 1-decylamine. thieme-connect.de A variety of reducing agents can be employed, with their selection being crucial for achieving high selectivity and yield. masterorganicchemistry.com
Common reducing agents used in reductive amination include:
Sodium Cyanoborohydride (NaBH₃CN): This reagent is particularly effective because it is stable in mildly acidic conditions and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde. masterorganicchemistry.comcommonorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is also widely used for reductive aminations. commonorganicchemistry.comorganic-chemistry.org
Sodium Borohydride (B1222165) (NaBH₄): While capable of reducing the imine, it can also reduce the starting aldehyde. Therefore, it is typically added after sufficient time has been allowed for the imine to form. commonorganicchemistry.comorganic-chemistry.org
Catalytic Hydrogenation (H₂/Catalyst): Hydrogen gas in the presence of a metal catalyst (such as nickel, palladium, or cobalt) is another common method. wikipedia.orgnih.gov This approach is considered a green chemistry method due to its high atom economy. wikipedia.org
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Typical Solvents | Key Characteristics |
|---|---|---|
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (B145695) (EtOH) | Stable in mild acid; selectively reduces imines over carbonyls. masterorganicchemistry.comcommonorganicchemistry.com |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), Dioxane, THF | Mild and selective; sensitive to water. commonorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | Can reduce both imines and carbonyls; often added after imine formation. commonorganicchemistry.comorganic-chemistry.org |
| Catalytic Hydrogenation (H₂/Catalyst) | Water, Methanol (MeOH) | High atom economy; can be performed with various metal catalysts (Ni, Pd, Co). wikipedia.orgnih.govresearchgate.net |
Strategic Optimization of Reaction Conditions and Yields
Achieving a high yield of the desired primary amine while minimizing byproducts like secondary and tertiary amines is a key challenge in n-decylamine synthesis. Optimization strategies focus on controlling reaction parameters.
In reductive amination, the formation of the primary amine is favored by using a large excess of ammonia. d-nb.infoorganic-chemistry.org This high concentration of the nitrogen source shifts the equilibrium towards the desired product and suppresses the reaction of the newly formed primary amine with another molecule of decanal, which would lead to a secondary amine. nih.govacs.org Controlling the pH is also critical; a higher pH increases the availability of free ammonia, further promoting primary amine formation. organic-chemistry.org
For catalytic systems, such as rhodium-catalyzed reductive amination, a dosing strategy where the aldehyde is added slowly to the reaction mixture containing the amine can achieve stoichiometric substrate use without a significant loss of selectivity. researchgate.net In other systems, such as those using an in situ-generated cobalt catalyst with hydrogen gas, mild conditions (e.g., 80 °C and 1-10 bar H₂) have been shown to produce primary amines with high selectivity (>99%). nih.gov The choice of solvent can also influence yield, with studies showing that polar solvents often give better results in certain catalytic systems. d-nb.info
Formation of 1-Decylamine Hydrobromide Salt
Once the n-decylamine precursor has been synthesized and purified, it is converted into its hydrobromide salt through a straightforward acid-base reaction.
Stoichiometric Considerations in Acid-Base Reactions
The formation of 1-decanamine hydrobromide is an acid-base neutralization reaction. youtube.com The lone pair of electrons on the nitrogen atom of the primary amine group in n-decylamine makes it a Lewis base, which readily accepts a proton (H⁺) from an acid.
The reaction involves combining n-decylamine with hydrobromic acid (HBr). The stoichiometry of this reaction is a simple 1:1 molar ratio, where one mole of the amine reacts with one mole of HBr to form one mole of the decylammonium bromide salt. researchgate.netbme.hu The proton from HBr is transferred to the amine, forming the positively charged decylammonium cation and the bromide anion. This conversion from a neutral, often oily, amine to a salt typically results in the formation of a crystalline solid. acs.org
Techniques for Crystallization and Purification
The final step in obtaining pure 1-decanamine hydrobromide is crystallization. After the neutralization reaction, the crude product is purified to remove any unreacted starting materials or impurities. Recrystallization is a common and effective method for this purpose. harvard.edu
The choice of solvent is crucial for successful recrystallization. An ideal solvent system is one in which the alkylammonium halide has high solubility at an elevated temperature but low solubility at room temperature or below. This differential solubility allows the compound to dissolve when heated and then crystallize out as the solution cools, leaving impurities behind in the solvent. For long-chain alkylammonium halides, suitable solvents or solvent mixtures may include ethanol, ethanol/ethyl acetate (B1210297) mixtures, or isopropanol. researchgate.netharvard.edusciencemadness.org
For long-chain amine salts, which can form layered structures in the solid state, the crystallization process influences the final crystal packing and polymorphism. iucr.orgresearchgate.net The process typically involves dissolving the crude salt in a minimal amount of a hot solvent and allowing it to cool slowly. The resulting crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining soluble impurities, and dried. sciencemadness.org
Chemical Derivatization and Mechanistic Studies
The chemical behavior of 1-Decylamine is primarily dictated by the lone pair of electrons on the nitrogen atom and the N-H bonds of the primary amine group. These features allow for a variety of chemical transformations, making it a useful intermediate in organic synthesis.
Oxidative Transformations of the Amine Moiety
The primary amine group of 1-decylamine can undergo various oxidative transformations, yielding a range of products depending on the oxidizing agent and reaction conditions. These reactions are fundamental in synthetic chemistry for accessing different functional groups.
Milder oxidation of primary amines like 1-decylamine can lead to the formation of nitriles (R-C≡N). britannica.com This transformation involves the removal of four hydrogen atoms. Conversely, oxidation with reagents like manganese dioxide (MnO₂) can produce imines. britannica.com More vigorous oxidation, for instance with potassium permanganate (B83412) (KMnO₄), can be employed to convert primary amines into the corresponding aldehydes and ketones. acs.orgrsc.org The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) in conjunction with a catalyst like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), provides a metal-free method for oxidizing primary amines to carbonyl compounds under mild conditions. rsc.org
Oxidation involving hydrogen peroxide or peroxy acids typically adds an oxygen atom to the nitrogen. britannica.com In the case of primary amines, this initial step is often followed by further oxidation, which can lead to the formation of nitroso (R-NO) or nitro (R-NO₂) compounds. britannica.comlibretexts.org While the direct oxidation of primary amines to nitriles can be challenging to control due to competing reaction pathways, specific methods have been developed to achieve this transformation efficiently. thieme.de
A more specialized transformation has been observed using surface-enhanced Raman scattering (SERS) on a silver nanoparticle array. Under 532 nm laser excitation, decylamine (B41302) was observed to undergo a plasmon-mediated chemical transformation, leading to the formation of unsaturated C=C bonds, suggesting the production of an alkene from the alkane chain. nih.gov
Table 1: Summary of Oxidative Transformations of Primary Amines
| Oxidizing Agent/System | Product Type | Reference |
|---|---|---|
| NaOCl (mild) | Nitrile (R-C≡N) | britannica.com |
| KMnO₄ (neutral) | Aldehyde/Ketone | acs.orgrsc.org |
| PhI(OAc)₂/TEMPO | Aldehyde/Ketone | rsc.org |
| H₂O₂ or Peroxy Acids | Nitroso (R-NO) or Nitro (R-NO₂) Compound | britannica.comlibretexts.org |
| Plasmon-mediated (Ag nanoparticles) | Alkene | nih.gov |
Reductive Transformations to Related Compounds
This section pertains to the synthesis of 1-decylamine via the reduction of other functional groups. Two prominent methods are the reductive amination of aldehydes and the reduction of azides.
Reductive Amination: Reductive amination is a widely utilized method for forming amines from carbonyl compounds. researchgate.net In this process, 1-decylamine can be synthesized from decanal (decanal-dehyde). researchgate.netacs.orgsigmaaldrich.com The reaction proceeds through the initial formation of an imine or enamine intermediate from the reaction between decanal and an ammonia source, which is then reduced in situ to the corresponding amine. This transformation has been employed in the synthesis of various compounds where a decyl group is introduced. researchgate.netlookchem.comchemicalbook.com For example, 1-decylamine was used in the synthesis of the dynole 2-24 series by undergoing reductive amination with 1-(3-(dimethylamino)propyl)-1H-indole-3-carbaldehyde. lookchem.comchemicalbook.com The rhodium-catalyzed reductive amination of 1-decanal has been studied using in situ infrared spectroscopy to analyze the complex multicomponent reaction system. acs.org
Reduction of Azides: The reduction of an organic azide (B81097) is an effective method for producing a primary amine. masterorganicchemistry.com Therefore, 1-decylamine can be prepared from 1-azidodecane. This pathway is advantageous because azides can be introduced via nucleophilic substitution of alkyl halides (e.g., 1-bromodecane) with an azide salt like sodium azide (NaN₃), and the subsequent reduction to the amine is often clean and high-yielding. masterorganicchemistry.com
Several reagents can accomplish this reduction:
Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting azides to amines. masterorganicchemistry.com
Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), and is considered a gentle reduction technique. masterorganicchemistry.com
Staudinger Reaction: This reaction uses a phosphine, like triphenylphosphine (B44618) (PPh₃), to reduce the azide, though it requires stoichiometric amounts of the reagent. rsc.org
Other Methods: Various other systems, such as sodium borohydride in the presence of cobalt(II) chloride (CoCl₂·6H₂O) in water or iron(III) chloride with sodium iodide (FeCl₃/NaI), have also been developed for the efficient reduction of azides to amines. mdma.chresearchgate.netnih.gov
Substitution Reactions of the Amine Functionality
The nucleophilic nitrogen atom of 1-decylamine readily participates in substitution reactions, most notably acylation and alkylation.
Acylation: Primary amines react with acylating agents like acid chlorides or anhydrides to form amides. britannica.comsmolecule.com The acylation of n-decylamine has been demonstrated in several studies. In one example, n-decylamine was reacted with 5-chloro-8-nitro-1-naphthoyl chloride in the presence of sodium carbonate, affording the corresponding amide in a 95% isolated yield within 30 minutes. researchgate.net Another study detailed the synthesis of various amides by reacting acyl chlorides with decylamine in dichloromethane with triethylamine (B128534) at 0°C. pubcompare.ai
Alkylation and Carboxymethylation: 1-decylamine can be alkylated by reacting with alkyl halides. evitachem.com A detailed study investigated the reaction of 1-decylamine with dimethyl carbonate (DMC), an environmentally benign reagent. unive.it The outcome of this reaction is highly dependent on the presence of a base. In the presence of a strong base like potassium tert-butoxide, the reaction exclusively yields the carbamate (B1207046) product (carboxymethylation). unive.itcore.ac.uk If the reaction is allowed to proceed for a longer time, the carbamate can be further methylated. unive.it
Urea (B33335) Formation: Reacting 1-decylamine with isocyanates is a standard method to produce ureas. A study on the reversible protection of amines using carbon dioxide reported the synthesis of n-phenyl, n-decyl urea from the reaction of decylamine with phenyl isocyanate, achieving a 91% yield. mdpi.com
Table 2: Substitution Reactions of 1-Decylamine
| Reagent | Reaction Type | Product | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-Chloro-8-nitro-1-naphthoyl chloride | Acylation | N-decyl-5-chloro-8-nitro-1-naphthamide | Na₂CO₃, 30 min | 95% | researchgate.net |
| Acyl Chloride (general) | Acylation | Amide | Triethylamine, CH₂Cl₂, 0°C | - | pubcompare.ai |
| Dimethyl Carbonate | Carboxymethylation | Decyl Carbamate | (CH₃)₃COK, 90°C, 1 hr | 100% | unive.it |
| Phenyl Isocyanate | Urea Formation | n-Phenyl, n-decyl urea | - | 91% | mdpi.com |
Amine-Catalyzed Hydrolysis Mechanisms in Solution
Hydrolysis of esters is a fundamental organic reaction that can be catalyzed by acids or bases. libretexts.org Primary amines, like 1-decylamine, can act as potent nucleophiles and participate directly in the cleavage of ester bonds in a process known as aminolysis, which is mechanistically related to base-catalyzed hydrolysis. chemistrysteps.comechemi.com
The mechanism of aminolysis involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. echemi.com This forms a tetrahedral intermediate. chemistrysteps.comjk-sci.com The intermediate then collapses, eliminating the alkoxy group (⁻OR') as the leaving group to form a protonated amide. A second molecule of the amine can then deprotonate this intermediate to yield the final amide product and an ammonium (B1175870) salt. chemistrysteps.com
Ester + Amine ⇌ Tetrahedral Intermediate → Amide + Alcohol echemi.com
The nucleophilicity of the amine is a key factor in the reaction rate. echemi.com A study investigating the reaction of vapor-phase decylamine with monolayers of mercaptobenzoic acid isomers confirmed a direct acid-base reaction, where the amine abstracts a proton from the carboxylic acid, forming a decylammonium carboxylate salt on the surface. utexas.edu This demonstrates the strong basic and nucleophilic character of decylamine, which underpins its ability to react with and facilitate the cleavage of ester linkages. In aqueous environments, the hydrolysis of esters is influenced by pH, with distinct mechanisms for acid-catalyzed, neutral, and base-enhanced pathways. viu.ca In the context of amine involvement, the reaction is a form of nucleophilic catalysis where the amine is a more potent nucleophile than water. echemi.com
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nitrogen (15N) NMR Studies of Amine Protonation States
Nitrogen-15 (¹⁵N) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the protonation state of amine groups. The chemical shift of the nitrogen atom is highly sensitive to its electronic environment, which is significantly altered upon protonation.
In the case of primary amines like decylamine (B41302), the formation of the hydrobromide salt involves the protonation of the amine nitrogen's lone pair of electrons. This protonation leads to a deshielding effect, resulting in a downfield shift of the ¹⁵N NMR signal. nih.gov Studies on various amines have shown that this protonation-induced shift is a characteristic phenomenon. For instance, a study on tertiary amines reported an average downfield shift of 12.8 ppm upon protonation. cdnsciencepub.com Similarly, research on tetracycline (B611298) antibiotics, which contain a dimethylamino group, observed a downfield shift of 13.9 ppm when the nitrogen was protonated. cdnsciencepub.com
Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/cc-pVDZ level have been employed to predict ¹⁵N NMR chemical shifts, proving effective in identifying the correct protonation state. rsc.orgnih.gov These computational methods, combined with experimental data, provide a robust framework for confirming the formation of the ammonium (B1175870) cation in 1-decylamine hydrobromide. The change in the nitrogen's hybridization and the direct attachment of a proton are the primary factors contributing to the observed deshielding. nih.gov
The precise chemical shift value for the protonated nitrogen in this compound would be determined by acquiring its ¹⁵N NMR spectrum and comparing it to the spectrum of the free base, decylamine. This comparison allows for the unambiguous assignment of the protonation state. rsc.orgnih.gov
Multidimensional NMR Techniques for Complex System Analysis
Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for the complete structural assignment of molecules like this compound. These experiments reveal connectivity between different nuclei, providing a detailed picture of the molecular framework. researchgate.netresearchgate.netsdsu.edu
A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu For this compound, this would manifest as cross-peaks connecting the signals of the protons along the ten-carbon alkyl chain, allowing for a sequential assignment from the α-methylene group (adjacent to the nitrogen) to the terminal methyl group.
The ¹H-¹³C HSQC spectrum provides correlations between protons and the carbon atoms to which they are directly attached. sdsu.edu This is crucial for assigning the ¹³C NMR spectrum. Each CH, CH₂, and CH₃ group in the decyl chain will produce a cross-peak in the HSQC spectrum, linking the proton and carbon chemical shifts. This technique is particularly useful for resolving ambiguities in the assignment of carbon signals, especially for the long alkyl chain where the chemical environments of the central methylene (B1212753) groups are very similar. acs.org
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. In this compound, the key functional group is the protonated primary amine (ammonium, -NH₃⁺).
The formation of the ammonium salt from the primary amine results in characteristic changes in the IR spectrum. Primary amines (R-NH₂) typically show two N-H stretching bands in the region of 3400-3250 cm⁻¹. orgchemboulder.comrockymountainlabs.com However, upon protonation to form the ammonium salt (R-NH₃⁺), these bands are replaced by a strong, broad absorption in the 3200-2800 cm⁻¹ range, corresponding to the asymmetric and symmetric N-H stretching vibrations of the NH₃⁺ group. researchgate.net This broadening is a result of extensive hydrogen bonding in the solid state.
Other characteristic vibrations for the ammonium group include the asymmetric and symmetric N-H bending (scissoring) modes, which are typically found in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad and strong band due to N-H wagging can be observed between 910-665 cm⁻¹. orgchemboulder.com
The long alkyl chain of this compound will also exhibit characteristic C-H stretching vibrations around 3000-2800 cm⁻¹ and C-H bending (scissoring and rocking) vibrations at approximately 1470 cm⁻¹ and 720 cm⁻¹, respectively. The C-N stretching vibration for aliphatic amines is found in the 1250-1020 cm⁻¹ range. orgchemboulder.com
Table 1: Characteristic FT-IR Frequencies for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3200-2800 (broad, strong) | N-H Stretch | Ammonium (-NH₃⁺) |
| 3000-2840 (strong) | C-H Stretch | Alkyl Chain (-CH₂, -CH₃) |
| 1650-1580 (medium) | N-H Bend | Ammonium (-NH₃⁺) |
| ~1470 (medium) | C-H Bend | Alkyl Chain (-CH₂) |
| 1250-1020 (weak-medium) | C-N Stretch | Aliphatic Amine |
| 910-665 (broad, strong) | N-H Wag | Ammonium (-NH₃⁺) |
Note: The exact peak positions can vary based on the sample's physical state (solid, solution) and intermolecular interactions.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing the conformational order of the alkyl chains in molecules like this compound. The Raman spectrum serves as a unique "molecular fingerprint," with specific peaks corresponding to various vibrational modes within the molecule. nih.gov
In a study of decylamine hydrochloride, it was found that in the crystalline state, the decylamine molecules exist predominantly in an all-trans conformation. ciac.jl.cn This ordered structure gives rise to well-defined and sharp Raman bands. In contrast, in aqueous micellar solutions, the alkyl chains adopt a more disordered structure with several gauche isomers, leading to broader and less defined Raman peaks. ciac.jl.cn The degree of conformational order decreases with increasing concentration and temperature. ciac.jl.cn
Key Raman bands for alkylammonium halides include:
C-H Stretching: Bands in the 2800-3000 cm⁻¹ region.
CH₂ Twisting and Wagging: Found in the 1200-1400 cm⁻¹ range.
C-C Skeletal Vibrations: A series of bands in the 800-1200 cm⁻¹ region, which are sensitive to the conformational order of the alkyl chain. The Longitudinal Acoustic Mode (LAM), a low-frequency vibration, is particularly indicative of the all-trans chain length.
C-N Stretching: Vibrations that are also sensitive to the local environment.
Low-frequency Raman spectroscopy (10-150 cm⁻¹) can probe lattice vibrations and collective motions within the crystal structure of alkylammonium halides. osti.govaip.org These modes are related to the motions of the entire molecule or large parts of it and are sensitive to the crystal packing and intermolecular interactions.
Terahertz (THz) Spectroscopy for Collective Modes and Dynamics
Terahertz (THz) spectroscopy, typically covering the frequency range of 0.1-10 THz (or 3-333 cm⁻¹), is a powerful technique for probing low-frequency collective vibrational modes and intermolecular interactions in materials. ekspla.comox.ac.uk These collective modes involve the concerted motion of many atoms and are highly sensitive to the long-range order and crystal structure of a material. researchgate.netnih.gov
For a crystalline solid like this compound, THz spectroscopy can provide insights into:
Lattice Phonons: Vibrations of the crystal lattice, which involve the motion of the decylammonium cations and bromide anions relative to each other.
Intermolecular Hydrogen Bonding: The N-H···Br hydrogen bonds that are crucial to the crystal structure will have characteristic low-frequency vibrational modes.
Conformational Dynamics: Large-amplitude motions of the flexible decyl chain, such as torsional and bending modes, can be observed in the THz region. ox.ac.uk
Studies on amino acids and other biomolecules have shown that THz spectra are rich in features corresponding to these collective vibrations. researchgate.netmdpi.com The absorption peaks in the THz spectrum are characteristic of the specific crystalline form (polymorph) of the material. As the temperature is lowered, these absorption peaks often become sharper and shift to higher frequencies due to the contraction of the crystal lattice and a reduction in thermal motion. researchgate.net The analysis of THz spectra, often in conjunction with computational modeling like DFT, can help to assign the observed absorption features to specific collective vibrational modes. nih.gov
X-ray Based Analytical Methods
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional crystal structure of solid materials like this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal or a powdered sample, one can determine the arrangement of atoms and molecules in the crystal lattice.
For long-chain n-alkylammonium halides, the crystal packing is a result of the interplay between the strong hydrogen bonding of the ammonium headgroups and the weaker van der Waals interactions between the alkyl chains. uj.ac.za These compounds often exhibit polymorphism, meaning they can crystallize in more than one crystal form, each with a unique diffraction pattern. uj.ac.za
Single-crystal X-ray diffraction studies on related alkylammonium halides have revealed that they often form layered structures. acs.org In these structures, the ammonium headgroups and the halide anions form an "ionic plane," with the alkyl chains extending outwards from this plane. The conformation of the alkyl chains can vary, leading to different packing arrangements. acs.org
Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a sample and can be used to distinguish between different polymorphs. The diffraction peaks in a PXRD pattern correspond to the spacing between crystal lattice planes. For long-chain compounds, a series of low-angle diffraction peaks corresponding to the long-axis spacing of the layered structure is typically observed.
Powder X-ray Diffraction (PXRD) for Phase Identification and Polymorphism
Powder X-ray Diffraction (PXRD) is a powerful, non-destructive technique used to analyze the crystalline nature of materials. tandfonline.com It provides a unique "fingerprint" for a given crystalline solid, enabling identification and quantification of different crystalline phases. tandfonline.com The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered rays at various angles. sgservice.com.tw The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of the specific arrangement of atoms in the crystal lattice. tandfonline.comsgservice.com.tw
The ability of a compound to exist in more than one crystalline form is known as polymorphism. iucr.orgacs.org Different polymorphs of the same compound can exhibit distinct physicochemical properties, which is of critical importance in the pharmaceutical industry. iucr.org PXRD is a primary tool for identifying and differentiating between polymorphs, as each form will produce a unique diffraction pattern. rsc.orgnih.gov The study of polymorphism in long-chain amine salts and alkylammonium halides is crucial for understanding their solid-state behavior. iucr.orgresearchgate.net
Table 1: Representative PXRD Peak Positions for a Long-Chain Amine Salt (Anhydrous vs. Dihydrate)
| Crystalline Form | Characteristic 2θ Peaks (°) |
| Anhydrate | 8.49, 12.72, 19.22, 21.45 |
| Dihydrate | 5.47, 21.17, 21.44, 22.94 |
| Note: Data is illustrative and based on a long-chain nylon salt to demonstrate the principle of polymorphic/solvate form differentiation by PXRD. mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition, empirical formula, and chemical and electronic states of the elements within the top few nanometers of a material's surface. acs.org The method involves irradiating a sample with X-rays, which causes the emission of core-level electrons. acs.org The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be determined. Each element has a unique set of binding energies, allowing for elemental identification. acs.org
For this compound, XPS analysis is expected to detect the presence of carbon (C), nitrogen (N), and bromine (Br) on the sample surface. High-resolution spectra of the C 1s, N 1s, and Br 3d regions would provide information on their chemical states.
Studies on closely related compounds offer valuable insights. For instance, in a study involving the immobilization of decylamine hydrochloride (DA.HCl) on a polyethylene (B3416737) surface, XPS was used to confirm the presence of nitrogen. tandfonline.comnih.govdeepdyve.comsigmaaldrich.com The N 1s peak for pure DA.HCl was observed at a binding energy of 399.0 eV. tandfonline.com Another study on the adsorption of long-chain alkylamines on quartz surfaces also utilized XPS to analyze the surface composition and the nature of the adsorbed amine species. acs.orgacs.org Furthermore, research on organic lead bromide perovskites containing alkylammonium bromides has used XPS to identify the elemental composition and chemical states of the constituent elements, including the N 1s peak of the ammonium salts at approximately 402.0 eV and the Br 3d peak at around 68.8 eV. sci-hub.st
Based on this data from analogous compounds, a hypothetical XPS analysis of this compound would yield the following elemental composition and binding energies.
Table 2: Expected XPS Data for this compound Based on Analogous Compounds
| Element | XPS Peak | Expected Binding Energy (eV) | Inferred Chemical State |
| Carbon | C 1s | ~285.0 | Aliphatic carbon (C-C, C-H) |
| Nitrogen | N 1s | ~402.0 | Ammonium (R-NH3+) |
| Bromine | Br 3d | ~68.8 | Bromide (Br-) |
| Note: The binding energies are estimates based on data from analogous alkylammonium halides and may vary slightly for this compound. sci-hub.st |
This advanced characterization provides a detailed understanding of the solid-state structure and surface chemistry of this compound, which is essential for its development and application.
Supramolecular Chemistry and Self Assembled Systems
Principles of Supramolecular Self-Assembly
Supramolecular self-assembly is the process by which molecules spontaneously form ordered structures through non-covalent interactions. In the case of 1-decylamine hydrobromide, an amphiphilic molecule with a polar head group and a nonpolar tail, these interactions work in concert to create organized systems such as micelles.
Molecular Recognition and Host-Guest Complexation
Micellar Aggregation and Solution Behavior
Above a certain concentration in an aqueous solution, this compound monomers spontaneously assemble into larger aggregates known as micelles. This process, and the properties of the resulting micelles, are central to its function as a surfactant.
Critical Micelle Concentration (CMC) Determination and Influence of Protonation
The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant at which micelle formation begins. Below the CMC, the surfactant exists primarily as individual molecules (monomers). Above the CMC, additional surfactant molecules preferentially form micelles. The CMC is a critical parameter that can be determined by monitoring a physical property of the solution that changes abruptly at the onset of micellization, such as surface tension, conductivity, or fluorescence. nih.govresearchgate.netresearchgate.netiitkgp.ac.in
The protonation state of the amine head group has a significant impact on the CMC of decylamine (B41302). The protonated form (decylammonium) is more hydrophilic, which generally leads to a higher CMC compared to the non-protonated form. This is because the increased electrostatic repulsion between the charged head groups disfavors aggregation, requiring a higher concentration of monomers to initiate micelle formation. nih.govresearchgate.net
| Decylamine Species | Condition | CMC (mol/L) | Reference |
|---|---|---|---|
| Decylammonium Bromide | - | 6.5 x 10-2 | sci-hub.se |
Formation and Characterization of Micellar Aggregates
The formation of micelles is a dynamic equilibrium process. Once formed, these aggregates can be characterized by several techniques to determine their size, shape, and aggregation number (the number of surfactant molecules per micelle).
Light Scattering: Techniques like static light scattering (SLS) and dynamic light scattering (DLS) are powerful tools for determining the size and shape of micelles. acs.org Light scattering studies on decylammonium salts have provided insights into their aggregation behavior. For decylammonium bromide in a 0.5 M NaBr solution, the aggregation number has been determined to be greater than 1000, suggesting the formation of large, likely non-spherical, micelles under these conditions. acs.orgacs.org
| Compound | Solvent | Aggregation Number | Reference |
|---|---|---|---|
| Decylammonium Bromide | 0.5 M NaBr | > 1000 | acs.orgacs.org |
Small-Angle Neutron Scattering (SANS): SANS is a technique that provides detailed structural information about micelles, including their shape, size, and internal structure. By using contrast variation with deuterated solvents, different parts of the micelle (e.g., core vs. corona) can be highlighted. researchgate.netscispace.comscispace.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the dynamics and local environment of the surfactant molecules within the micelle. Changes in chemical shifts and relaxation times upon micellization can be used to probe the structure of the aggregates. Current time information in Kristiansand, NO.nih.govresearchgate.net
Dynamic Properties of Surfactants at Interfaces
As a surfactant, this compound is surface-active, meaning it preferentially adsorbs at interfaces, such as the air-water interface. The dynamic properties of this adsorption process are crucial for many of its applications. The process of surfactant molecules moving from the bulk solution to the interface is governed by diffusion and, in some cases, by an energy barrier to adsorption. The rate of adsorption influences how quickly the surfactant can reduce the surface tension of a liquid. researchgate.net Molecular dynamics simulations can provide insights into the orientation and packing of surfactant molecules at the air-water interface. researchgate.net
Designed Self-Assembled Architectures
The molecular structure of this compound is conducive to the formation of various ordered systems in aqueous and on solid substrates. Key non-covalent forces, including hydrophobic interactions between the alkyl chains and hydrogen bonding and electrostatic interactions involving the ammonium (B1175870) head groups, dictate the assembly into complex, functional architectures.
Self-Assembled Monolayers (SAMs) on Substrates
This compound can form self-assembled monolayers (SAMs) on various substrates, a process analogous to the well-documented formation of SAMs by other long-chain alkylamines. The primary driving forces for the assembly are the interaction of the ammonium head group with the substrate and the van der Waals forces between the adjacent decyl chains. On negatively charged substrates like mica or silica, the positively charged ammonium head group of this compound can adsorb, creating an ordered layer.
Supramolecular Hydrogels and Gels as Organized Media
While direct studies on this compound as a primary hydrogelator are not extensively documented, its structure as an alkylammonium salt suggests it can act as a component in multi-component supramolecular hydrogel systems. nih.govencyclopedia.pub Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions, capable of entrapping large amounts of water. acs.org
The formation of these gels often relies on a synergy of interactions, including electrostatic forces, hydrogen bonding, and hydrophobic effects. nih.gov The primary amine group in this compound can participate in electrostatic interactions with negatively charged molecules, such as certain polymers or phosphate-containing biomolecules. encyclopedia.pub For instance, electrostatic interactions between primary amine groups and negatively charged phosphates on assembled nanofibers have been shown to facilitate the formation of supramolecular gels. nih.govencyclopedia.pub The decyl chain would contribute to the stability of the gel network through hydrophobic interactions, creating hydrophobic domains within the aqueous environment of the gel. These organized media can serve as nanoreactors, influencing chemical reactions by concentrating reactants within their specialized domains. acs.org
The properties of such hydrogels, including their mechanical strength and stability, would be influenced by the concentration of this compound and the nature of the co-gelling agent.
Formation of Phosphatidylcholine-Decylamine Liposomal Membranes
1-Decylamine can be incorporated into liposomal membranes made of phosphatidylcholine (PC), a major component of biological cell membranes. researchgate.net Liposomes are spherical vesicles composed of a lipid bilayer. The insertion of decylamine into the PC membrane affects the membrane's physical and chemical properties.
The hydrophobic decyl tail of the amine integrates into the hydrophobic core of the lipid bilayer, while the positively charged ammonium head group resides at the aqueous interface, alongside the zwitterionic phosphocholine (B91661) head groups. This incorporation has a direct impact on the surface charge of the liposome. Research has demonstrated the effect of adsorbed monovalent ions on the surface charge of phosphatidylcholine-decylamine (PC-DA) liposomal membranes. researchgate.net The surface charge density of these mixed vesicles can be determined by measuring their electrophoretic mobility at various pH levels.
The interaction of ions from the solution with the PC-DA liposomal surface can be described using equilibrium models. The association constants for the binding of ions like hydroxide (B78521) (OH⁻) and chloride (Cl⁻) to the protonated amine group (-NH₃⁺) of decylamine within the membrane have been determined, providing a quantitative understanding of the surface chemistry of these modified liposomes. researchgate.net
| Parameter | Description | Reference |
| Membrane Component 1 | Phosphatidylcholine (PC) | researchgate.net |
| Membrane Component 2 | Decylamine (DA) | researchgate.net |
| Effect of DA Incorporation | Alters the surface charge density of the liposomal membrane. | researchgate.net |
| Analytical Method | Electrophoretic mobility measurements to determine surface charge. | researchgate.net |
| Investigated Interactions | Binding of OH⁻ and Cl⁻ ions to the -NH₃⁺ group of DA at the membrane surface. | researchgate.net |
Kinetic and Thermodynamic Aspects of Self-Assembly Processes
The self-assembly of amphiphiles like this compound in solution is governed by both thermodynamic and kinetic factors. researchgate.netfigshare.com The process is typically spontaneous above a certain concentration, known as the critical micelle concentration (CMC), where the free energy of the system is minimized by the formation of aggregates such as micelles.
The standard Gibbs free energy of micellization (ΔG°mic) for alkylammonium halides is negative, indicating a spontaneous process. It can be calculated from the CMC. The enthalpy of micellization (ΔH°mic) can be endothermic or exothermic depending on the specific amphiphile and temperature, reflecting the balance of breaking water-water hydrogen bonds and forming van der Waals interactions between the alkyl chains. rsc.orgrsc.org The entropy of micellization (ΔS°mic) is generally positive and is the dominant contributor to the negative ΔG°mic. rsc.org
Below is a table of typical thermodynamic parameters for the micellization of a homologous series of alkyltrimethylammonium bromides, which serves as an analogue for the behavior expected of this compound.
| Surfactant | CMC (mM) at 25°C | ΔG°mic (kJ/mol) | ΔH°mic (kJ/mol) | TΔS°mic (kJ/mol) |
| C₁₀H₂₁N(CH₃)₃Br | ~65 | ~ -20 | ~ -2.5 | ~ 17.5 |
| C₁₂H₂₅N(CH₃)₃Br | ~15 | ~ -25 | ~ 0 | ~ 25 |
| C₁₄H₂₉N(CH₃)₃Br | ~3.8 | ~ -30 | ~ 2.5 | ~ 32.5 |
| C₁₆H₃₃N(CH₃)₃Br | ~0.9 | ~ -35 | ~ 5.0 | ~ 40 |
Data are representative values for alkyltrimethylammonium bromides and illustrate general trends.
Kinetically, the self-assembly process is not instantaneous. The formation of aggregates involves a complex series of steps, including the formation of small initial clusters that then grow into larger, stable structures. figshare.comresearchgate.net The pathway of assembly can be influenced by factors such as temperature, concentration, and the presence of additives, potentially leading to different final structures (e.g., spherical micelles vs. rod-like micelles). nih.gov Therefore, the final self-assembled architecture can be a product of either thermodynamic or kinetic control, where kinetically trapped, metastable structures may form instead of the most thermodynamically stable one. figshare.comresearchgate.net
Advanced Materials Science and Engineering Applications
Nanocomposite Engineering
1-Decylamine hydrobromide, and its free amine form, decylamine (B41302), serve as crucial components in the fabrication of advanced nanocomposite materials. Its role primarily revolves around improving the dispersion of nanoparticles within a polymer matrix and modifying the surface properties of fillers to enhance compatibility and performance.
Integration in Poly(butylene terephthalate) and C60 Nanoparticles
Decylamine is utilized as a modifying agent in the creation of nanocomposites based on poly(butylene terephthalate) (PBT) and fullerene C60 nanoparticles. mdpi.com The primary challenge in developing such nanocomposites is the tendency of nanoparticles to agglomerate within the polymer matrix, which can compromise the material's properties. Decylamine addresses this by functionalizing the C60 nanoparticles, creating a derivative (DA-C60) that exhibits improved dispersion in the PBT matrix.
Research into the thermal and crystallization behavior of these nanocomposites reveals the significant impact of the decylamine-modified C60. researchgate.net Differential Scanning Calorimetry (DSC) is a key technique used to investigate these effects. The studies show that the presence of DA-C60 derivatives influences the melting and crystallinity processes of the PBT matrix. The degree of crystallinity has been observed to slightly increase in nanocomposites compared to virgin PBT. researchgate.net These changes in thermal properties are indicative of the interactions between the functionalized nanoparticles and the polymer chains, highlighting the role of decylamine in facilitating a more homogeneous composite material. researchgate.net
Table 1: Thermal Properties of PBT and PBT/DA-C60 Nanocomposites This table is interactive. Users can sort the data by clicking on the column headers.
| Material | Melting Temperature (Tm) (°C) | Crystallization Temperature (Tc) (°C) | Degree of Crystallinity (χc) (%) |
|---|---|---|---|
| Virgin PBT | 224.5 | 195.0 | 35.0 |
| PBT / 0.5% DA-C60 | 224.0 | 196.5 | 36.2 |
| PBT / 1.0% DA-C60 | 223.8 | 197.1 | 37.1 |
Data synthesized from findings reported on the effects of fullerene derivatives on PBT nanocomposites. researchgate.net
Polymer-Layered Silicate Nanocomposite Development
In the development of polymer-layered silicate nanocomposites, long-chain alkylamines like decylamine are fundamental for modifying the surface of naturally hydrophilic clays, such as montmorillonite (MMT). nist.govresearchgate.net Pristine clays are generally incompatible with hydrophobic polymer matrices, leading to poor dispersion and limited property enhancement. ippi.ac.ir
To overcome this, the inorganic cations (typically Na+ or Ca2+) present in the interlayer galleries of the clay are replaced with alkylammonium ions, such as the decylammonium ion derived from this compound, through a cation exchange process. encyclopedia.pub This organic modification serves two primary purposes:
Increased Interlayer Spacing: The presence of the bulky decyl chains forces the silicate layers apart, increasing the gallery height (d-spacing). This expansion makes it easier for polymer chains to penetrate and intercalate between the layers. encyclopedia.pubfrontiersin.org
Improved Compatibility: The hydrophobic alkyl chains of the decylammonium ions render the clay surface organophilic, reducing its surface energy and making it more compatible with the organic polymer matrix. rsc.org
This modification is a critical step for achieving a high degree of exfoliation or intercalation of the clay platelets within the polymer, which is essential for maximizing the improvement in mechanical, thermal, and barrier properties of the resulting nanocomposite. mdpi.comresearchgate.net The effectiveness of the modification is often evaluated by the increase in the basal spacing of the clay layers, which can be measured using X-ray diffraction (XRD).
Table 2: Effect of Alkylammonium Modifiers on Montmorillonite d-spacing This table is interactive. Users can sort the data by clicking on the column headers.
| Modifying Cation | Alkyl Chain Length | Original d-spacing (Na+-MMT) (nm) | Modified d-spacing (nm) |
|---|---|---|---|
| Propylammonium | C3 | ~1.2 | ~1.4 |
| Hexylammonium | C6 | ~1.2 | ~1.8 |
| Decylammonium | C10 | ~1.2 | ~2.1 |
| Dodecylammonium | C12 | ~1.2 | ~2.2 |
| Octadecylammonium | C18 | ~1.2 | ~2.8 |
Illustrative data based on typical results from the organic modification of montmorillonite clays. nist.govencyclopedia.pub
Templating Agents for Mesoporous Material Synthesis
The amphiphilic nature of 1-decylamine makes it an effective structure-directing or templating agent in the synthesis of mesoporous materials. These materials are characterized by a network of uniform pores with diameters typically in the range of 2 to 50 nanometers.
Synthesis of Ordered Mesoporous Iron Oxides
1-Decylamine has been successfully employed as a template for the synthesis of ordered two- and three-dimensional mesoporous iron oxides. mdpi.com In this process, the amine molecules self-assemble into micelles or liquid-crystal-like structures in a solution containing the iron oxide precursor. These organic assemblies act as a scaffold around which the inorganic iron oxide framework is formed.
Upon controlled removal of the organic template, typically through calcination or solvent extraction, a solid, porous iron oxide structure is left behind. The resulting material possesses a high surface area and a narrow pore size distribution, with the pore structure being a negative replica of the original amine template. These ordered mesoporous iron oxides are of significant interest for applications in catalysis, magnetic storage, and as electrode materials in batteries. researchgate.net
Control over Mesoporous Structure and Morphology
The choice of the templating agent is critical as it dictates the final properties of the mesoporous material. The molecular geometry and chain length of the alkylamine, such as decylamine, directly influence the size, shape, and arrangement of the resulting pores.
Studies have shown that varying the alkyl chain length of the amine used in the synthesis of iron oxide nanostructures can control the final morphology of the material. elsevierpure.com For instance, shorter chain amines like octylamine or dodecylamine (which is structurally similar to decylamine) have been shown to produce rectangular nanostructures, while longer chain amines like hexadecylamine can lead to the formation of nanobelts. elsevierpure.com This control arises from the different packing arrangements of the amine molecules in the template assembly. Therefore, by selecting an amine with a specific chain length, such as decylamine, it is possible to tailor the mesoporous architecture to achieve desired properties for specific applications.
Surface Modification and Functionalization
The amine group of 1-decylamine provides a reactive site for the chemical attachment or functionalization of various material surfaces. This surface modification is a versatile strategy to impart new properties to a material or to improve its interaction with other substances. nih.govnih.gov
The primary amine group (-NH2) can be used to introduce a positive surface charge or to act as a reactive handle for further chemical reactions. For example, amine-functionalized surfaces are widely used as platforms for the immobilization of biomolecules, such as DNA and proteins, in the fabrication of biosensors. elsevierpure.com The long decyl chain of the molecule simultaneously introduces hydrophobic characteristics to the surface.
In the context of nanoparticle synthesis, decylamine can act as a capping agent. During the synthesis of iron oxide nanoparticles, for instance, decylamine molecules can adsorb onto the nanoparticle surface through the nitrogen atom of the amine group. nist.gov This surface layer of decylamine serves multiple functions:
Controls Particle Growth: It limits the growth of the nanoparticles, allowing for control over their final size.
Prevents Aggregation: The alkyl chains provide steric hindrance, preventing the nanoparticles from agglomerating and ensuring their stability in colloidal suspensions.
Modifies Surface Properties: The functionalized surface can be tailored for specific applications, such as improving dispersion in non-polar solvents or providing a site for further conjugation with other molecules.
This ability to modify and functionalize surfaces at the molecular level makes 1-decylamine and its hydrobromide salt valuable tools in materials science for creating advanced materials with tailored surface properties.
Interfacial Phenomena in Colloidal and Foam Systems
This compound, as a cationic surfactant, can play a crucial role in the stabilization of nanoparticle dispersions. The primary mechanism of stabilization involves its adsorption onto the surface of nanoparticles. Nanoparticles in a colloidal system have a natural tendency to aggregate to reduce their high surface energy. Stabilizers are therefore essential to maintain a dispersed state.
The stabilization mechanism provided by a surfactant like this compound is twofold:
Electrostatic Stabilization : The positively charged ammonium (B1175870) head group of the molecule adsorbs onto the nanoparticle surface. This imparts a net positive charge to the particles, leading to electrostatic repulsion between them. This repulsive force counteracts the attractive van der Waals forces, preventing the particles from aggregating.
Steric Hindrance : The long, hydrophobic decyl tail extends from the nanoparticle surface into the surrounding medium. This hydrocarbon layer creates a physical barrier that sterically hinders the close approach of other nanoparticles, further contributing to the stability of the dispersion.
The formation of these protective electrostatic and physical layers is a key strategy to guard against particle aggregation and uncontrolled crystal growth in nanosystems. nih.gov
Nanocellulose is a renewable and biocompatible material increasingly used to create lightweight, porous foams and aerogels for applications such as thermal insulation. rsc.org A significant challenge in producing these foams is preventing the collapse of the porous structure during processing, particularly during the removal of the solvent. rsc.org Surfactants are often incorporated into formulations to improve foamability and long-term stability. nih.gov
While specific studies on this compound in nanocellulose foams are not prevalent, its properties as a cationic surfactant suggest a potential role in their stabilization. Nanocellulose fibrils typically carry a negative surface charge. The addition of a cationic surfactant like this compound would lead to its adsorption onto the nanocellulose surface. This interaction can modify the surface properties of the nanocellulose, influencing the network formation that constitutes the foam's structure.
The stabilization mechanism could involve:
Modification of Interfacial Tension : Reducing the surface tension at the air-water interface, which is crucial for the initial formation of bubbles (foamability).
Control of Fibril Interaction : The adsorption of the cationic surfactant can modulate the electrostatic interactions between the anionic nanocellulose fibrils, potentially strengthening the network that forms the walls of the foam cells. This can enhance the mechanical strength and stability of the wet foam structure before drying.
The ability of nanocellulose materials to stabilize foams and emulsions is an active area of research, with surface modification being a key factor in controlling their performance. vtt.finih.gov
Emulsions are dispersions of one immiscible liquid within another, such as oil in water (o/w). nih.gov These systems are inherently unstable and require the presence of an emulsifying agent to prevent the droplets of the dispersed phase from coalescing. This compound functions as such an agent due to its amphiphilic nature.
Its molecule consists of a hydrophilic (water-loving) polar head (the ammonium group) and a hydrophobic (oil-loving) nonpolar tail (the decyl hydrocarbon chain). When introduced into an oil and water mixture, the this compound molecules migrate to the oil-water interface. They orient themselves with the hydrophilic head in the aqueous phase and the hydrophobic tail in the oil phase.
This arrangement leads to two primary stabilization effects:
Reduction of Interfacial Tension : The presence of the surfactant at the interface lowers the energy required to create new droplets, facilitating the formation of the emulsion upon agitation. mdpi.com
Formation of a Protective Barrier : The adsorbed layer of surfactant molecules around each droplet creates a physical and electrostatic barrier. nih.gov For an oil-in-water emulsion, the positively charged hydrophilic heads would face outwards, creating a positive charge on the surface of each oil droplet. This leads to electrostatic repulsion between the droplets, preventing them from coalescing and causing the emulsion to break. bsee.gov
The stability of the emulsion is therefore directly related to the ability of the surfactant to form a resilient film at the oil-water interface. core.ac.uk
Corrosion Inhibition Studies
This compound belongs to a class of long-chain alkylamines that have been recognized as effective corrosion inhibitors, particularly for metals like carbon steel in acidic environments such as hydrochloric acid (HCl) solutions. researchgate.netresearchgate.net The primary mechanism of inhibition is the adsorption of the amine onto the metal surface, which forms a protective barrier against the corrosive medium. researchgate.net
The inhibition process involves the following steps:
In an acidic solution, the amine group (-NH₂) is protonated, existing as a cation (-NH₃⁺).
This positively charged polar head group spontaneously adsorbs onto the metal surface. researchgate.net
The long, nonpolar decyl chain orients away from the metal surface, forming a dense, hydrophobic monolayer film.
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (IE%) | Source |
|---|---|---|---|---|---|
| Dodecylamine | Mild Steel | HCl | 1 x 10-6 M | ~30% | researchgate.net |
| Dodecylamine | Mild Steel | HCl | 1 x 10-5 M | ~60% | researchgate.net |
| Dodecylamine | Mild Steel | HCl | 1 x 10-4 M | ~85% | researchgate.net |
| Dodecylamine | Mild Steel | HCl | 1 x 10-3 M | >90% | researchgate.net |
| Dodecylamine | Carbon Steel | 0.3 M HCl | 100 ppm | High (Specific % not stated) | researchgate.net |
Mechanisms of Protective Film Formation on Metal Surfaces
The primary mechanism by which this compound inhibits corrosion is through the formation of an adsorbed film on the metal surface. This process involves the physical and chemical adsorption of the decylammonium cation, the protonated form of 1-decylamine, onto the metallic substrate.
The 1-decylamine molecule consists of a long, ten-carbon alkyl chain (the decyl group) and a primary amine functional group. In the hydrobromide salt, the amine group is protonated, forming a positively charged decylammonium cation. This cationic head and the long hydrophobic tail are key to its function as a corrosion inhibitor.
The protective film formation can be described by the following processes:
Adsorption of the Decylammonium Cation: In an aqueous corrosive medium, the positively charged decylammonium cations are attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge). This electrostatic interaction leads to the initial adsorption of the inhibitor molecules.
Van der Waals Interactions: Once the initial layer of decylammonium cations is adsorbed, the long, nonpolar decyl chains of adjacent molecules interact with each other through van der Waals forces. These cohesive forces lead to the formation of a densely packed, hydrophobic monolayer on the metal surface.
Barrier Formation: This well-ordered and compact film acts as a physical barrier, isolating the metal surface from the corrosive electrolyte. The hydrophobic nature of the decyl chains repels water and other corrosive species, significantly slowing down the electrochemical reactions responsible for corrosion. The film hinders both the anodic dissolution of the metal and the cathodic reactions, such as hydrogen evolution.
Research on long-chain alkylamines, such as octadecylamine, has shown that they can form multi-layered protective films on carbon steel surfaces. The number of these layers can increase with the concentration of the amine, suggesting a multi-layer adsorption mechanism. It is plausible that this compound behaves similarly, with the initial layer being chemisorbed and subsequent layers being held by weaker physical forces.
Influence of Halide Ions on Inhibition Efficiency
The influence of the bromide ions can be explained as follows:
Specific Adsorption of Bromide Ions: Halide ions, and particularly bromide and iodide ions, are known to specifically adsorb onto metal surfaces. This means they form a direct chemical bond with the metal atoms, even on a positively charged surface. This initial layer of adsorbed bromide ions imparts a net negative charge to the metal surface.
Enhanced Cation Adsorption: The negatively charged surface, resulting from the adsorbed bromide ions, electrostatically attracts the positively charged decylammonium cations more strongly. This creates a more stable and densely packed adsorbed film of the organic inhibitor. The bromide ions essentially act as a bridge between the metal surface and the organic cations.
Synergistic Inhibition: The co-adsorption of both the decylammonium cations and bromide anions leads to a more robust and effective protective film. Studies have consistently shown that the inhibition efficiency of organic cationic inhibitors is significantly improved in the presence of halide ions, with the effect generally following the order I⁻ > Br⁻ > Cl⁻. This trend is attributed to the increasing ionic radius and decreasing electronegativity down the group, which enhances their specific adsorption capabilities. researchgate.netuitm.edu.my
The synergistic effect of bromide ions with cationic inhibitors has been confirmed to provide better protection in acidic environments. researchgate.net This synergistic mechanism ensures that this compound can offer superior corrosion protection compared to 1-decylamine alone or other amine salts with less adsorptive anions.
Data on the Synergistic Effect of Halide Ions
The following table, based on findings from studies on similar corrosion inhibitor systems, illustrates the typical enhancement of inhibition efficiency of an organic inhibitor upon the addition of halide ions.
| Inhibitor System | Inhibition Efficiency (%) |
|---|---|
| Organic Inhibitor (e.g., Alkylamine-based) | ~ 40-50% |
| Organic Inhibitor + Chloride (Cl⁻) | ~ 60-70% |
| Organic Inhibitor + Bromide (Br⁻) | ~ 75-85% |
| Organic Inhibitor + Iodide (I⁻) | > 90% |
This data is representative and compiled from general findings on the synergistic effects of halide ions with organic corrosion inhibitors. The exact values can vary depending on the specific metal, corrosive environment, and inhibitor concentration.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental electronic properties of 1-Decylamine Hydrobromide. These calculations can elucidate the nature of chemical bonding and the energetic changes associated with proton transfer events.
Electronic Structure Analysis and Bonding Characterization
The electronic structure of this compound is characterized by the ionic bond between the decylammonium cation () and the bromide anion (). Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to analyze the electron density distribution and the nature of the orbitals involved in bonding.
Energetics of Protonation and De-protonation Processes
The protonation and de-protonation of the primary amine group in decylamine (B41302) are crucial for understanding its behavior in different chemical environments. The equilibrium for this process can be represented as:
Quantum chemical calculations can be used to determine the proton affinity of decylamine and the pKa of its conjugate acid, the decylammonium ion. These calculations typically involve computing the Gibbs free energy change for the protonation reaction in the gas phase and then applying a solvation model to account for the solvent effects. While experimental determination is common, computational methods provide a theoretical framework for understanding the factors influencing the basicity of the amine, such as the inductive effect of the alkyl chain.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, particularly molecular dynamics, are powerful for studying the collective behavior of this compound molecules in various phases.
Molecular Dynamics Simulations of Aggregation Behavior
As an amphiphilic molecule, this compound is expected to form aggregates, such as micelles, in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). Molecular dynamics (MD) simulations can provide detailed insights into the self-assembly process.
In a typical MD simulation, a number of this compound molecules are placed in a simulation box with water molecules. The system is then allowed to evolve over time according to the principles of classical mechanics. These simulations can reveal the step-by-step mechanism of micelle formation, starting from the initial random distribution of monomers to the formation of small aggregates and finally to the formation of stable micelles. A study on the self-assembly of n-decyltrimethylammonium bromide (a structurally similar surfactant) showed a three-stage aggregation process: fast aggregation into small oligomers, a ripening process where larger aggregates grow at the expense of smaller ones, and a slower stage involving collisions between large micelles nih.gov. The simulations also provide information on the structure of the micelles, such as their shape (e.g., spherical or spheroidal), the arrangement of the decyl chains in the hydrophobic core, and the distribution of the ammonium (B1175870) headgroups and bromide counterions at the micelle-water interface nih.gov.
| Simulation Parameter | Typical Value/Condition |
| Force Field | All-atom or United-atom |
| Water Model | SPC, TIP3P, etc. |
| Ensemble | NPT (isothermal-isobaric) or NVT (canonical) |
| Temperature | Controlled via thermostat (e.g., Nosé-Hoover) |
| Pressure | Controlled via barostat (e.g., Parrinello-Rahman) |
| Simulation Time | Nanoseconds to microseconds |
Prediction of Intermolecular Interactions in Condensed Phases
In the solid state (condensed phase), the intermolecular interactions in this compound are dominated by electrostatic interactions and van der Waals forces. The positively charged ammonium headgroups will interact strongly with the negatively charged bromide ions. Additionally, the ammonium groups can act as hydrogen bond donors, forming hydrogen bonds with the bromide ions. The long decyl chains will interact with each other through van der Waals forces, leading to a packing arrangement that maximizes these interactions.
Computational methods can be used to quantify these interactions. For instance, advanced surface chemical analysis techniques like X-ray photoelectron spectroscopy (XPS), supported by molecular dynamics simulations, can be used to characterize the interactions between amine groups and counterions in solid dispersions.
Crystal Structure Prediction and Lattice Potential Energy Calculations
Understanding the crystal structure of this compound is essential for comprehending its solid-state properties.
Computational methods for crystal structure prediction (CSP) can be used to generate and rank possible crystal packing arrangements based on their lattice energies. These methods typically involve a global search of the potential energy surface, followed by a local optimization of the most promising structures using more accurate quantum mechanical methods.
The lattice potential energy is a key quantity that determines the stability of a crystal structure. It is the energy required to separate the crystal into its constituent ions in the gas phase. Lattice potential energy calculations can be performed using various theoretical models, from simple empirical potentials to more sophisticated quantum mechanical approaches. For alkylammonium halides, the crystal packing is a result of a competition between the ionic interactions of the headgroups and the van der Waals interactions of the alkyl chains. Studies on symmetrical tetra-n-alkyl ammonium halides have shown that the alkyl chains can adopt either a "biradial" or "tetraradial" shape depending on the chain length, and computational analyses can predict these conformational preferences acs.org. The prediction of crystal structures for long-chain alkylammonium halides is complex due to the conformational flexibility of the alkyl chains.
| Computational Method | Application |
| Crystal Structure Prediction (CSP) | Generation of plausible crystal structures |
| Density Functional Theory (DFT) | Calculation of lattice energies and electronic properties of the solid state |
| Force-Field Methods | Initial screening of crystal structures and molecular dynamics of the solid |
Reaction Mechanism Simulations and Pathway Analysis
Theoretical and computational chemistry provides powerful tools for elucidating the detailed mechanisms of chemical reactions at a molecular level. For this compound, computational simulations can map out potential reaction pathways, characterize the geometries of reactants, transition states, and products, and determine the energetic profiles of these transformations. Such studies are crucial for understanding the compound's stability, reactivity, and potential decomposition routes under various conditions.
Methodologies like Density Functional Theory (DFT) and ab initio calculations are commonly employed to model the potential energy surface (PES) of a reaction. A PES is a multidimensional landscape that describes the potential energy of the system as a function of its atomic coordinates. libretexts.orglibretexts.org By mapping this surface, chemists can identify the lowest energy path a reaction is likely to follow, known as the reaction coordinate. libretexts.org
A key goal of these simulations is to locate and characterize stationary points on the PES, particularly minima (reactants and products) and first-order saddle points, which correspond to transition states. ucsb.edu Transition State Theory (TST) is then used to relate the properties of the transition state to the reaction rate constant, providing a direct link between computational results and experimental kinetics. wikipedia.orgox.ac.uk The energy difference between the reactants and the transition state defines the activation energy barrier, a critical parameter governing the reaction speed.
For this compound, several reaction pathways could be computationally investigated:
Thermal Decomposition: Simulations can model the cleavage of bonds as thermal energy is supplied. A likely pathway involves the dissociation of the ammonium salt back into neutral 1-decylamine and hydrogen bromide. Computational analysis would determine the activation energy for this dissociation and explore subsequent reactions. mdpi.comresearchgate.net
Nucleophilic Substitution (SN2-type) Reactions: The decyl group is susceptible to attack by nucleophiles. Simulations can model the reaction coordinate for a nucleophile attacking the carbon atom adjacent to the ammonium group, leading to the displacement of 1-decylamine as a leaving group. These models would reveal the structure of the pentacoordinate transition state and the influence of sterics and electronics on the reaction barrier. ucsb.eduresearchgate.net
Elimination Reactions: Under basic conditions, the hydrobromide salt can undergo elimination reactions. Computational pathways can distinguish between E1 and E2 mechanisms by analyzing the sequence of bond-breaking and bond-forming events and the structures of the associated transition states.
The data generated from these simulations provide deep insights into the factors controlling the reactivity of this compound. Below is a hypothetical data table illustrating the kind of energetic parameters that would be calculated for a potential reaction pathway.
Disclaimer: The following data is illustrative and represents the type of output generated from a computational study. It is based on a hypothetical SN2 reaction involving this compound and a generic nucleophile (Nu⁻) and does not represent experimentally verified or published results for this specific compound.
| Stationary Point | Description | Relative Enthalpy (ΔH‡) (kJ/mol) | Relative Gibbs Free Energy (ΔG‡) (kJ/mol) |
|---|---|---|---|
| Reactants | 1-Decylammonium ion + Nu⁻ | 0.0 | 0.0 |
| Transition State (TS) | Pentacoordinate carbon center [Nu···C···N] | +95.2 | +115.5 |
| Products | 1-Substituted decane + 1-Decylamine | -25.8 | -30.1 |
Future Directions and Emerging Research Avenues
Bio-Inspired Supramolecular Architectures for Advanced Functionality
Drawing inspiration from biological systems, where molecules self-assemble into highly organized and functional structures, researchers are exploring the use of 1-decylamine hydrobromide in creating sophisticated supramolecular architectures. The non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and hydrophobic effects, inherent to the decylammonium bromide structure, are central to this endeavor.
The self-assembly of such amphiphilic molecules in aqueous solutions can lead to the formation of micelles, vesicles, and liquid crystals. These structures mimic biological membranes and compartments, offering potential in areas like drug delivery and encapsulation technologies. Future work will likely focus on creating multi-component systems where this compound co-assembles with other molecules, such as polymers or biomolecules, to form highly ordered and functional materials. These bio-inspired materials could find applications in regenerative medicine and biosensing.
Table 1: Key Interactions in this compound Supramolecular Assembly
| Interaction Type | Description | Role in Supramolecular Architecture |
| Hydrophobic Interactions | The aggregation of the nonpolar decyl chains to minimize contact with water. | Drives the initial self-assembly into micelles or bilayers. |
| Electrostatic Interactions | Attraction between the positively charged ammonium (B1175870) head groups and the bromide counter-ions, as well as other charged species. | Stabilizes the overall structure and influences the packing of the molecules. |
| Hydrogen Bonding | Interaction between the ammonium protons and suitable acceptor atoms (e.g., water, other functional groups). | Provides directional control and further stability to the assembled structure. |
Development of Responsive Materials Based on this compound Derivatives
"Smart" or responsive materials, which can change their properties in response to external stimuli, are a major focus of materials science. Derivatives of this compound are promising candidates for the development of such materials. By chemically modifying the decylamine (B41302) molecule, it is possible to introduce functionalities that are sensitive to stimuli such as pH, temperature, light, or specific analytes.
For instance, the incorporation of pH-sensitive groups could lead to materials that alter their structure or release an encapsulated payload in response to a change in acidity. Similarly, the integration of photo-responsive moieties could allow for light-controlled assembly and disassembly of supramolecular structures. Research in this area will concentrate on the synthesis of novel this compound derivatives and their incorporation into polymeric or composite materials to create sensors, actuators, and controlled-release systems. The interaction of similar cationic surfactants, like dodecyltrimethylammonium (B156365) bromide, with pH-responsive copolymers has been shown to be driven by different mechanisms depending on the degree of neutralization, highlighting the tunable nature of these systems. nih.gov
Table 2: Potential Stimuli and Corresponding Responsive Behavior in this compound-Based Materials
| Stimulus | Potential Molecular Design Feature | Resulting Material Response |
| pH | Incorporation of acidic or basic functional groups. | Change in solubility, swelling/shrinking of hydrogels, controlled release. |
| Temperature | Integration of thermoresponsive polymer chains (e.g., PNIPAM). | Phase transitions, changes in self-assembled structures. |
| Light | Attachment of photo-isomerizable groups (e.g., azobenzene). | Reversible changes in molecular geometry and material properties. |
| Analytes | Inclusion of specific recognition sites (e.g., crown ethers). | Selective binding and signaling. |
Advanced Catalysis and Reaction Media Engineering
The amphiphilic character of this compound makes it a valuable component in catalysis and as a medium for chemical reactions. In aqueous solutions, it can form micelles that create microenvironments capable of solubilizing nonpolar reactants, thereby accelerating reaction rates. This is particularly relevant for phase-transfer catalysis, where a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs.
Future research will likely explore the design of catalytic systems where the this compound not only provides the reaction medium but also actively participates in the catalytic cycle. This could involve the development of functionalized surfactants with catalytic head groups or the use of self-assembled structures as nanoreactors to control reaction pathways and selectivity. The use of related quaternary ammonium salts, such as tetrakis(decyl)ammonium bromide, as phase transfer agents for the synthesis of nanoparticles underscores the potential in this area. sigmaaldrich.comscientificlabs.com
Interdisciplinary Applications and Cross-Functional Research Opportunities
The versatility of this compound opens up a wide range of interdisciplinary research opportunities. In the field of nanotechnology, its self-assembly properties can be harnessed for the template-directed synthesis of nanomaterials with controlled size and morphology. In environmental science, its surfactant properties could be investigated for applications in remediation and pollution control.
Collaboration between chemists, materials scientists, biologists, and engineers will be crucial to fully realize the potential of this compound. For example, the development of new antimicrobial surfaces could benefit from the combined expertise in organic synthesis and microbiology. Similarly, the creation of advanced drug delivery systems will require a deep understanding of both the chemical properties of the carrier and the biological barriers it needs to overcome. The inherent biocompatibility and biodegradability of natural small molecules that self-assemble suggest a promising path for future research into less toxic and more environmentally friendly applications. nih.gov
Q & A
Q. What are the standard methods for synthesizing and characterizing 1-Decylamine Hydrobromide in academic research?
Methodological Answer:
- Synthesis : Typically, this compound is synthesized by reacting 1-decylamine with hydrobromic acid (HBr) under controlled conditions. The reaction is monitored for pH stability, and the product is purified via recrystallization using solvents like ethanol or acetone .
- Characterization : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure (e.g., ¹H/¹³C NMR for amine and bromide groups) .
- X-ray Powder Diffraction (XRPD) : To assess crystallinity and polymorphic forms .
- High-Performance Liquid Chromatography (HPLC) : For purity validation (≥98% purity is standard for research-grade compounds) .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition profiles .
Q. How should researchers design pharmacological experiments using this compound in animal models?
Methodological Answer:
- Dosage and Administration :
- Dose ranges are determined via preliminary toxicity studies (e.g., LD50 in rodents). For neuropharmacological studies, doses between 2–20 mg/kg (intraperitoneal or oral) are common, adjusted based on body weight and species .
- Control groups should receive saline or vehicle solutions to isolate compound-specific effects .
- Behavioral Assays : Use standardized tests (e.g., Morris water maze for cognitive studies or forced swim tests for antidepressant screening) with blinded scoring to reduce bias .
- Ethical Compliance : Follow institutional guidelines (e.g., NIH Animal Care Guidelines) and include ethical review board approvals in documentation .
Q. What analytical techniques are recommended for assessing this compound stability in solution?
Methodological Answer:
- Storage Conditions : Store lyophilized powder at 2–8°C to prevent hydrolysis. For solutions, use inert solvents (e.g., dimethyl sulfoxide) and avoid prolonged exposure to light .
- Stability Testing :
- UV-Vis Spectroscopy : Monitor absorbance changes over time to detect degradation products .
- Chromatographic Methods : Reverse-phase HPLC with UV detection (e.g., C18 column, 254 nm wavelength) to quantify intact compound vs. degradants .
- Mass Spectrometry (MS) : Identify degradation pathways (e.g., deamination or bromide loss) .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature data on this compound’s neuropharmacological effects?
Methodological Answer:
- Meta-Analysis : Systematically review studies using tools like PRISMA guidelines to identify confounding variables (e.g., dosing schedules, animal strains) .
- Replication Studies : Reproduce key experiments with standardized protocols (e.g., identical behavioral assays and statistical methods) to validate findings .
- Mechanistic Studies : Use knockout animal models or receptor-binding assays to isolate targets (e.g., NMDA receptor modulation) and clarify conflicting results .
Q. What advanced in vivo models are suitable for studying this compound’s role in neurodegenerative diseases?
Methodological Answer:
- Transgenic Models : Use APP/PS1 mice (Alzheimer’s) or α-synuclein-overexpressing models (Parkinson’s) to evaluate neuroprotective effects .
- Disease Induction : Combine this compound with scopolamine hydrobromide (2 mg/kg, i.p.) to induce cognitive deficits and test rescue efficacy .
- Biomarker Analysis : Quantify cerebrospinal fluid (CSF) levels of tau/Aβ42 or neuroinflammatory markers (e.g., IL-6) via ELISA to correlate compound efficacy with pathological endpoints .
Q. How can researchers validate novel analytical methods for this compound in regulatory-compliant studies?
Methodological Answer:
- Method Development : Optimize parameters (e.g., mobile phase pH, column temperature) using Design of Experiments (DoE) to maximize resolution and sensitivity .
- Validation Metrics :
- Regulatory Alignment : Adhere to ICH Q2(R1) guidelines for analytical method validation and include cross-laboratory reproducibility data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
